

Application Notes and Protocols for Bis(ethylmethylamino)silane in Optical Coatings

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Compound of Interest

Compound Name: Bis(ethylmethylamino)silane

Cat. No.: B6360028

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Introduction

Bis(ethylmethylamino)silane (BEMAS), with the chemical formula $\text{SiH}_2[\text{N}(\text{CH}_3)(\text{C}_2\text{H}_5)]_2$, is a liquid organoaminosilane precursor increasingly utilized in the fabrication of high-quality silicon dioxide (SiO_2) and silicon nitride (SiN_x) thin films.^[1] Its favorable properties, including being a liquid at room temperature with high vapor pressure, make it an excellent candidate for Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD).^[2] These deposition techniques offer precise, angstrom-level control over film thickness and can produce highly conformal coatings on complex topographies, which is critical for advanced optical and electronic applications.^{[3][4]}

This document provides detailed application notes and experimental protocols for the use of BEMAS in depositing SiO_2 thin films for optical coatings. The protocols are based on established research and are intended to serve as a comprehensive guide for researchers and professionals in the field.

Physical and Chemical Properties of BEMAS

A thorough understanding of the precursor's properties is essential for successful and reproducible thin film deposition.

Property	Value	Reference
Chemical Formula	C ₆ H ₁₈ N ₂ Si	
Molecular Weight	146.31 g/mol	
Appearance	Colorless liquid	
Density	0.8 g/mL at 25 °C	
Boiling Point	134 °C	
Purity (by GC)	≥ 99.0%	
Purity (by ICP/MS)	≥ 99.999%	
CAS Number	1011514-41-2	

Atomic Layer Deposition of Silicon Dioxide (SiO₂) using BEMAS and Ozone

Thermal ALD using BEMAS and ozone (O₃) as the co-reactant is a common method for depositing high-quality SiO₂ films at relatively low temperatures.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for SiO₂ thin films deposited via thermal ALD using BEMAS and ozone.

Parameter	Value	Conditions	Reference
Deposition Temperature	250 - 350 °C (ALD Window)	Thermal ALD with Ozone	[3]
Growth per Cycle (GPC)	~1.0 Å/cycle	320 °C, 2 Torr	[3]
Refractive Index	~1.46	At 632.8 nm	
Mass Density	2.146 g/cm ³	Deposited at 320 °C	[3]
Surface Roughness (RMS)	0.13 nm	---	[3]
Dielectric Constant	~9	---	
Carbon & Nitrogen Impurities	< 0.5 at. %	---	[3]

Experimental Protocol: Thermal ALD of SiO₂

This protocol is a representative example for the deposition of SiO₂ thin films using BEMAS and ozone in an ALD reactor.[3]

1. Substrate Preparation:

- Start with a clean substrate (e.g., silicon wafer).
- Perform a standard cleaning procedure appropriate for the substrate material to remove organic and particulate contamination.
- A final rinse with deionized water and drying with nitrogen gas is recommended.

2. ALD System Preparation:

- Ensure the ALD reactor is clean and has reached the desired base pressure.
- Heat the BEMAS precursor canister to room temperature to ensure adequate vapor pressure.

- Set the substrate temperature to the desired value within the ALD window (e.g., 320 °C).[3]
- Set the reactor pressure to 2 Torr.[3]

3. Deposition Cycle: The deposition is based on a sequence of self-limiting surface reactions. A typical ALD cycle consists of four steps:

a. BEMAS Pulse: Introduce BEMAS vapor into the reactor for a set duration (e.g., 1.0 second). [3] The BEMAS molecules will adsorb and react with the hydroxylated surface. b. Purge 1: Purge the reactor with an inert gas (e.g., Ar at 100 sccm) for a sufficient time (e.g., 2.0 seconds) to remove any unreacted BEMAS and gaseous byproducts.[3] c. Ozone Pulse: Introduce ozone (O_3) into the reactor (e.g., 0.5 seconds).[3] The ozone will react with the adsorbed BEMAS layer to form a silicon dioxide monolayer and regenerate surface hydroxyl groups. d. Purge 2: Purge the reactor again with the inert gas (e.g., 4.0 seconds) to remove any unreacted ozone and byproducts.[3]

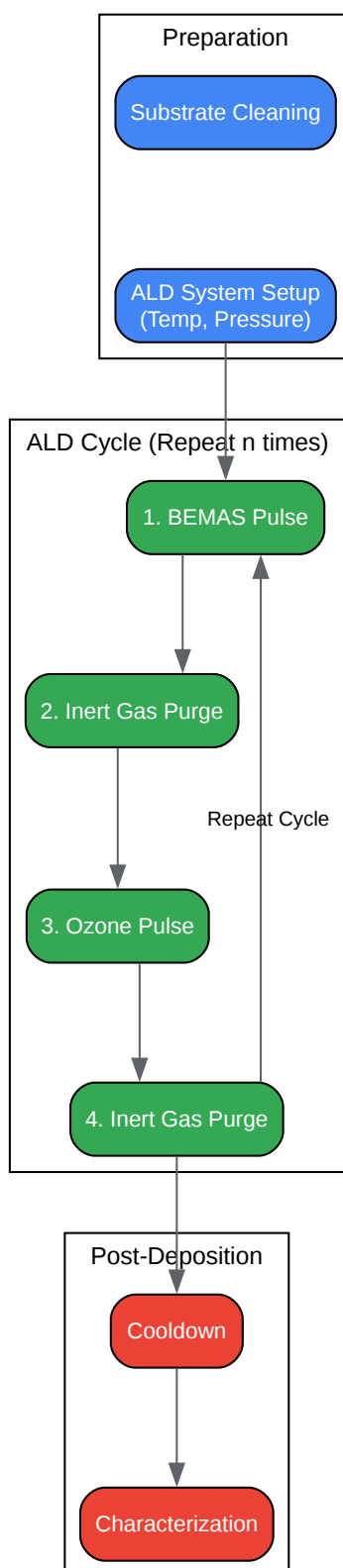
4. Film Thickness:

- Repeat the ALD cycle (steps 3a-3d) until the desired film thickness is achieved. The final thickness is determined by the number of cycles multiplied by the growth per cycle (GPC).

5. Post-Deposition:

- After the final cycle, cool down the reactor under an inert gas atmosphere.
- Remove the coated substrate for characterization.

Experimental Workflow: Thermal ALD



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Caption: Workflow for thermal ALD of SiO₂ using BEMAS.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiO₂

PEALD is an alternative method that uses plasma as the co-reactant instead of ozone. This can offer advantages such as lower deposition temperatures and potentially different film properties. While specific protocols for BEMAS in PEALD are less common in the literature, protocols for the similar precursor bis(diethylamino)silane (BDEAS) provide a strong reference.

Quantitative Data Summary for BDEAS PEALD

Parameter	Value	Conditions	Reference
Deposition Temperature	50 - 400 °C	PEALD with O ₂ Plasma	
Growth per Cycle (GPC)	~1.0 Å/cycle	Ultrashort precursor doses (~50 ms)	
Refractive Index	1.46 ± 0.02	---	
Mass Density	2.0 ± 0.1 g/cm ³	---	
O/Si Ratio	2.1 ± 0.1	---	

Experimental Protocol: PEALD of SiO₂ (adapted from BDEAS)

1. Substrate and System Preparation:

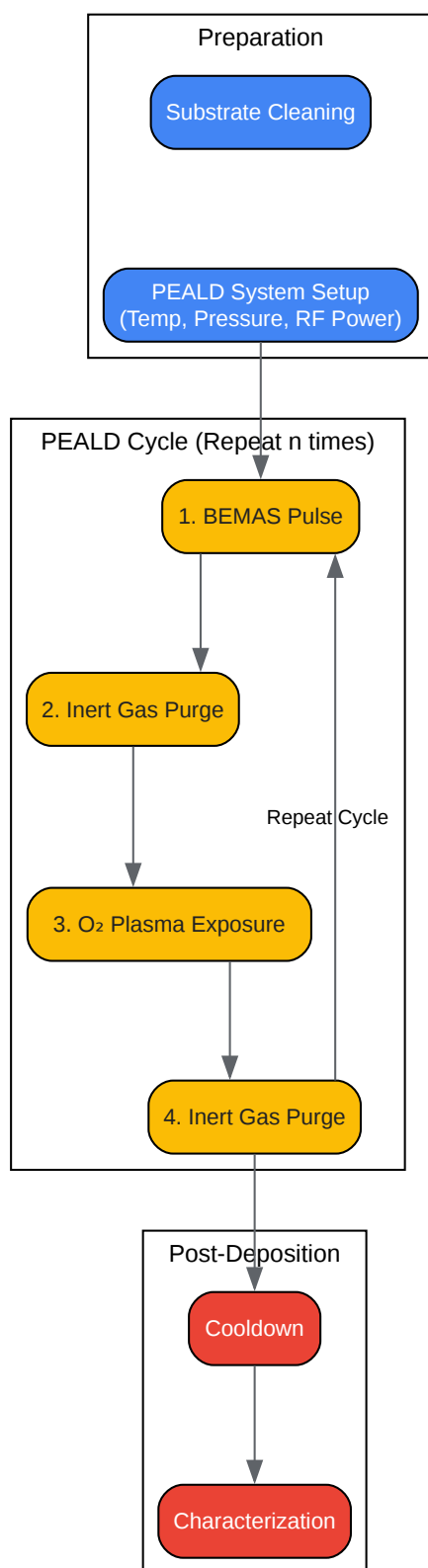
- Follow the same preparation steps as for thermal ALD.
- Set the desired substrate temperature (e.g., 100-300 °C).

2. Deposition Cycle: a. Precursor Pulse: Introduce BEMAS vapor into the reactor. b. Purge 1: Purge with an inert gas. c. Plasma Exposure: Introduce oxygen gas and apply RF power to generate an oxygen plasma for a set duration. d. Purge 2: Purge with an inert gas.

3. Film Thickness and Post-Deposition:

- Repeat the cycle to achieve the desired thickness.
- Follow the same post-deposition procedures as for thermal ALD.

Experimental Workflow: PEALD



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Caption: Workflow for PEALD of SiO₂ using BEMAS.

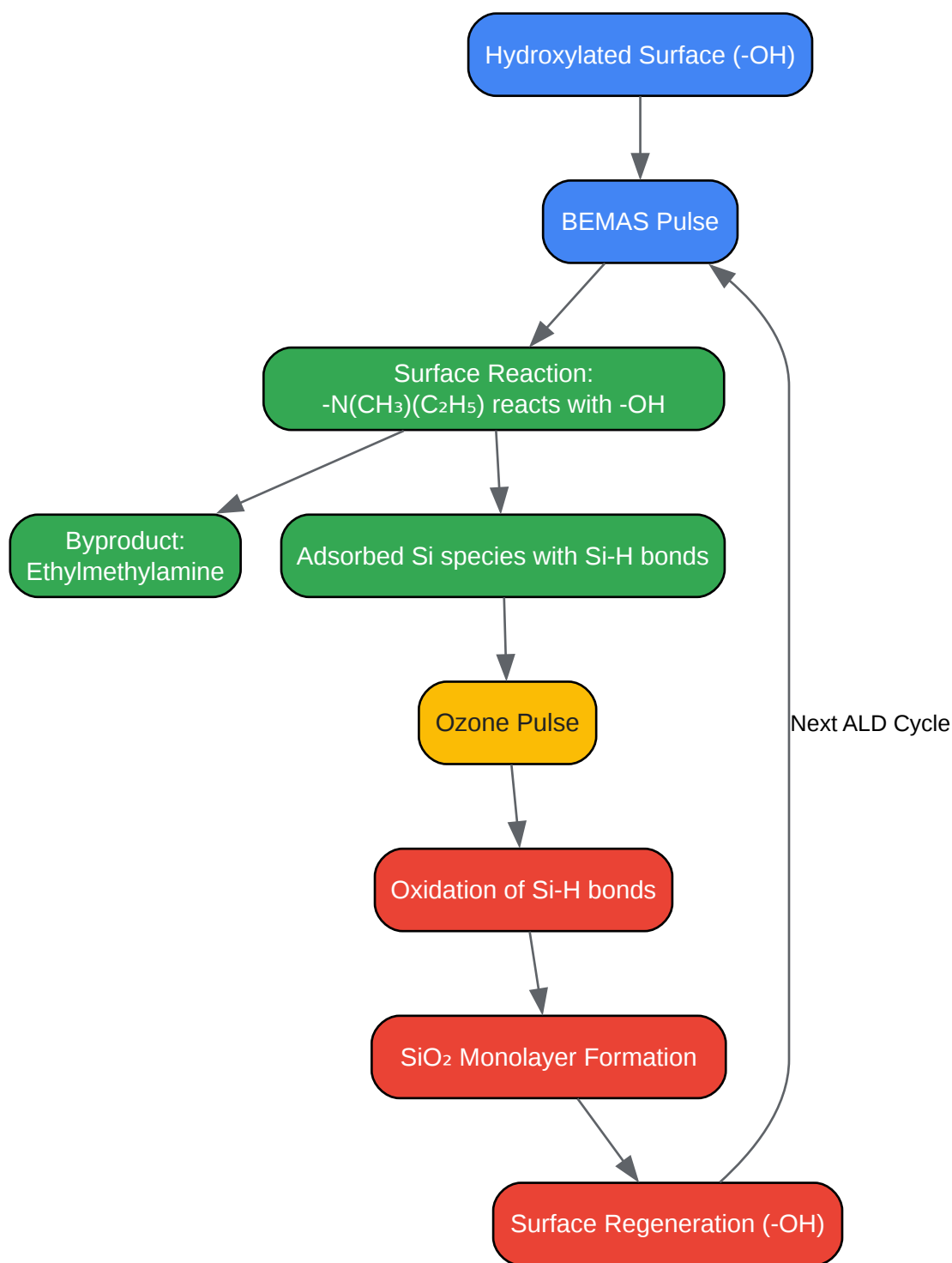
Reaction Mechanism in Thermal ALD with Ozone

The deposition of SiO_2 from BEMAS and ozone proceeds through a series of self-limiting surface reactions. A key finding is that BEMAS readily reacts with ozone, but not with water (H_2O).^[3] This suggests that the Si-H bonds in the BEMAS molecule are relatively stable and require a strong oxidizing agent like ozone to be cleaved.^[3]

The proposed reaction pathway is as follows:

- **Initial Surface Reaction:** The BEMAS precursor is introduced to a hydroxylated surface (-OH groups). The ethylmethylamino ligands $[-\text{N}(\text{CH}_3)(\text{C}_2\text{H}_5)]$ react with the surface hydroxyls, leading to the chemisorption of the silane molecule and the release of ethylmethanamine as a byproduct.
- **Ozone Reaction:** In the next step, ozone is introduced. The strong oxidizing power of ozone breaks the remaining Si-H bonds on the surface-bound precursor.^[3] This step is crucial for the formation of Si-O-Si linkages and the regeneration of surface hydroxyl groups, preparing the surface for the next BEMAS pulse.

Simplified Signaling Pathway



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Caption: Simplified reaction pathway for SiO₂ ALD with BEMAS.

Applications in Optical Coatings

The ability to deposit highly uniform, conformal, and pinhole-free SiO₂ films with a precisely controlled refractive index makes BEMAS a valuable precursor for various optical applications. These include:

- **Anti-Reflection (AR) Coatings:** The graded composition profile that can be achieved with BEMAS ALD is particularly useful for creating anti-reflection coatings.[3]
- **High-Reflectivity Mirrors:** By alternating layers of high and low refractive index materials (e.g., TiO₂ and SiO₂ from BEMAS), distributed Bragg reflectors (DBRs) can be fabricated.
- **Optical Filters:** The precise thickness control allows for the manufacturing of narrow bandpass filters and other optical filters.
- **Waveguides:** The low optical loss of ALD-deposited SiO₂ is advantageous for fabricating optical waveguides.
- **Passivation Layers:** In optoelectronic devices, SiO₂ films from BEMAS can serve as passivation layers to protect sensitive components.

Safety and Handling

BEMAS is an air and moisture-sensitive compound.[5] It should be handled in an inert atmosphere (e.g., a glovebox or using Schlenk line techniques). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Bis(ethylmethlamino)silane is a versatile and effective precursor for the deposition of high-quality silicon dioxide thin films for optical coatings. Its compatibility with both thermal and plasma-enhanced ALD processes allows for a wide range of deposition conditions to be employed, catering to various application needs. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and professionals to successfully utilize BEMAS in their work.

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